2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide

Catalog No.
S8549450
CAS No.
M.F
C8H5Br2F2NO2
M. Wt
344.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroac...

Product Name

2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide

IUPAC Name

2-bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide

Molecular Formula

C8H5Br2F2NO2

Molecular Weight

344.94 g/mol

InChI

InChI=1S/C8H5Br2F2NO2/c9-4-1-2-6(14)5(3-4)13-7(15)8(10,11)12/h1-3,14H,(H,13,15)

InChI Key

RDABDMJGPCYAIE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)Br)O

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)Br)O

2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide is a chemical compound characterized by its unique structure, which includes two bromine atoms, a difluoroacetamide moiety, and a hydroxyphenyl group. Its molecular formula is C8H6Br2F2NOC_8H_6Br_2F_2NO, and it has a molecular weight of approximately 292.94 g/mol. The presence of fluorine atoms in its structure contributes to its chemical stability and potential biological activity.

Typical of amides and halogenated compounds. Notably, it can participate in nucleophilic substitutions due to the presence of the bromine atoms, which are good leaving groups. Additionally, the difluoroacetamide group can be involved in reactions with nucleophiles, leading to the formation of various derivatives.

Key Reactions:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The synthesis of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide can be achieved through several methods:

  • Bromination Reaction:
    • Starting from 5-bromo-2-hydroxyaniline, bromination can be performed using bromine or N-bromosuccinimide to introduce the second bromine atom at the appropriate position.
  • Formation of Difluoroacetamide:
    • The difluoroacetamide moiety can be synthesized by reacting 2-bromo-5-bromo-2-hydroxyaniline with difluoroacetic anhydride or difluoroacetic acid in the presence of a base such as triethylamine.
  • Purification:
    • The final product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible anticancer properties, it may serve as a lead compound for drug development targeting specific cancers.
  • Agriculture: It could be explored as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Material Science: Its unique structure may find applications in developing advanced materials with specific properties.

Interaction studies involving 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide could focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess these interactions quantitatively.

Additionally, understanding its pharmacokinetics and toxicity profiles will be crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2'-deoxyuridineBrominated nucleosideSelectively toxic to neurons
N-(4-Bromophenyl)-2,2-difluoroacetamideSimilar difluoroacetamide structureAnticancer activity
5-Bromo-3-hydroxybenzamideHydroxy group on aromatic ringAntimicrobial properties

Uniqueness

The uniqueness of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide lies in its dual bromination and the presence of both hydroxy and difluoro groups, which may synergistically enhance its biological activity compared to other similar compounds. Further comparative studies will elucidate its distinct advantages in therapeutic applications.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

344.86346 g/mol

Monoisotopic Mass

342.86551 g/mol

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

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